1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
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Overview
Description
1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a complex organic compound that features both sulfonyl and pyrrolidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of Substituents: The chlorobenzyl and furan-2-ylmethyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds are effective.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups could play a key role in these interactions by forming hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Chlorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- 1-((3-Chlorobenzyl)sulfonyl)-3-((furan-3-ylmethyl)sulfonyl)pyrrolidine
- 1-((3-Bromobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
Uniqueness
1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is unique due to the presence of both chlorobenzyl and furan-2-ylmethyl groups, which can impart distinct chemical and biological properties. These substituents may enhance the compound’s reactivity, stability, or specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-3-(furan-2-ylmethylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO5S2/c17-14-4-1-3-13(9-14)11-25(21,22)18-7-6-16(10-18)24(19,20)12-15-5-2-8-23-15/h1-5,8-9,16H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVQIKLAAMIRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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